molecular formula C7H13N B15252367 3-(2-Methylpropylidene)azetidine

3-(2-Methylpropylidene)azetidine

Cat. No.: B15252367
M. Wt: 111.18 g/mol
InChI Key: SDONYGJFYVSBJQ-UHFFFAOYSA-N
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Description

3-(2-Methylpropylidene)azetidine: is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropylidene)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows for unique reactivity, enabling the compound to participate in various chemical reactions.

Comparison with Similar Compounds

Biological Activity

3-(2-Methylpropylidene)azetidine is a compound that has garnered interest due to its potential biological activities. Although research on this specific compound is limited, studies on related azetidine derivatives provide insights into its pharmacological properties and possible applications.

Overview of Azetidine Compounds

Azetidines are a class of cyclic amines that have shown diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of azetidines enable them to interact with various biological targets, making them valuable in medicinal chemistry.

Antimycobacterial Properties

Research indicates that azetidine derivatives exhibit significant antimycobacterial activity. A study identified several azetidine compounds with promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 30.5 to 64.5 μM for selected derivatives . This suggests that this compound may share similar properties, warranting further investigation into its efficacy against mycobacterial infections.

The mechanism of action for azetidine compounds often involves interference with cellular processes such as protein synthesis and cell envelope biogenesis. For instance, the inhibition of tubulin polymerization has been noted as a critical pathway through which these compounds exert antiproliferative effects, particularly in cancer cells. Understanding these mechanisms can provide insights into the potential therapeutic applications of this compound.

Case Studies and Research Findings

  • Antimicrobial Screening : A bespoke library of azetidine derivatives was screened for activity against Mycobacterium smegmatis and Mycobacterium bovis BCG. Compounds similar to this compound were found to possess MIC values under 100 μM, indicating strong potential as antimycobacterial agents .
  • Toxicity Studies : Related compounds like azetidine-2-carboxylic acid have been studied for their toxicological effects, particularly their role as proline analogs which can misincorporate into proteins, leading to dysfunctional protein synthesis and potential pathogenesis in diseases such as multiple sclerosis . This raises questions about the safety profile of this compound and its derivatives.

Comparative Analysis of Azetidine Derivatives

Compound NameBiological ActivityMIC (μM)Notes
This compound Potential antimycobacterialTBDLimited data available
BGAz-001 Antimycobacterial30.5Effective against M. smegmatis
BGAz-002 Antimycobacterial<100Structural modifications enhance activity
Azetidine-2-carboxylic acid Toxicity via protein misincorporationTBDImplicated in multiple sclerosis

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-(2-methylpropylidene)azetidine

InChI

InChI=1S/C7H13N/c1-6(2)3-7-4-8-5-7/h3,6,8H,4-5H2,1-2H3

InChI Key

SDONYGJFYVSBJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C1CNC1

Origin of Product

United States

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